molecular formula C17H21N3O3 B8402485 Methyl 3-[5-(3-dimethylaminopropoxy)pyrimidin-2-yl]benzoate CAS No. 1092568-88-1

Methyl 3-[5-(3-dimethylaminopropoxy)pyrimidin-2-yl]benzoate

Cat. No. B8402485
CAS RN: 1092568-88-1
M. Wt: 315.37 g/mol
InChI Key: VFHVBYSUNHSFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[5-(3-dimethylaminopropoxy)pyrimidin-2-yl]benzoate is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[5-(3-dimethylaminopropoxy)pyrimidin-2-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[5-(3-dimethylaminopropoxy)pyrimidin-2-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1092568-88-1

Product Name

Methyl 3-[5-(3-dimethylaminopropoxy)pyrimidin-2-yl]benzoate

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

methyl 3-[5-[3-(dimethylamino)propoxy]pyrimidin-2-yl]benzoate

InChI

InChI=1S/C17H21N3O3/c1-20(2)8-5-9-23-15-11-18-16(19-12-15)13-6-4-7-14(10-13)17(21)22-3/h4,6-7,10-12H,5,8-9H2,1-3H3

InChI Key

VFHVBYSUNHSFDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CN=C(N=C1)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution, kept under nitrogen, of 6.1 g (26.5 mmol) of methyl 3-(5-hydroxypyrimidin-2-yl)benzoate, 10.5 g (39.8 mmol) of triphenylphosphine and 4.76 ml (39.8 mmol) of 3-(dimethylamino)-1-propanol in 200 ml of THF is cooled in an ice bath, and 8.21 ml (39.8 mmol) of diisopropyl azodicarboxylate are subsequently slowly added dropwise with stirring. After stirring at room temperature for 2 hours, the reaction mixture is evaporated in vacuo. The residue is partitioned between dichloromethane and saturated aqueous potassium hydrogensulfate solution. The aqueous phase is separated off, adjusted to a pH of 12 using saturated aqueous sodium hydroxide solution and extracted twice with dichloromethane. The organic phase is dried over sodium sulfate and evaporated. The residue is chromatographed on a silica-gel column with dichloromethane/methanol as eluent:methyl 3-[5-(3-dimethylaminopropoxy)pyrimidin-2-yl]benzoate as colourless crystals; m.p. 66° C.; ESI 316 (M+H); HPLC: 2.18 min (method B).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
4.76 mL
Type
reactant
Reaction Step Three
Quantity
8.21 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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